molecular formula C25H42O3 B096491 4-n-octadecyloxybenzoic acid CAS No. 15872-10-3

4-n-octadecyloxybenzoic acid

Cat. No.: B096491
CAS No.: 15872-10-3
M. Wt: 390.6 g/mol
InChI Key: TZEWVAHWYIHCEC-UHFFFAOYSA-N
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Description

4-n-octadecyloxybenzoic acid: is an organic compound with the molecular formula C25H42O3 and a molecular weight of 390.5992 g/mol . It is characterized by a long alkyl chain attached to a benzoic acid moiety, making it a member of the alkoxybenzoic acid family. This compound is known for its unique properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-n-octadecyloxybenzoic acid typically involves the esterification of p-hydroxybenzoic acid with octadecanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The resulting ester is then hydrolyzed to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-n-octadecyloxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the benzoic acid moiety to an alcohol group.

    Substitution: The alkoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) or specific acids/bases.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted benzoic acids or derivatives.

Scientific Research Applications

4-n-octadecyloxybenzoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of liquid crystals and other complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and lubricants.

Mechanism of Action

The mechanism of action of 4-n-octadecyloxybenzoic acid involves its interaction with various molecular targets and pathways. The long alkyl chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is particularly useful in drug delivery systems, where the compound can enhance the solubility and bioavailability of hydrophobic drugs.

Comparison with Similar Compounds

    p-n-Dodecyloxybenzoic acid: Similar structure but with a shorter alkyl chain.

    p-n-Hexadecyloxybenzoic acid: Similar structure with a slightly shorter alkyl chain.

    p-n-Octyloxybenzoic acid: Similar structure with a much shorter alkyl chain.

Uniqueness: 4-n-octadecyloxybenzoic acid is unique due to its long alkyl chain, which imparts distinct physical and chemical properties. This makes it particularly suitable for applications requiring amphiphilic molecules, such as in the formulation of liquid crystals and surfactants.

Properties

IUPAC Name

4-octadecoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H42O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-28-24-20-18-23(19-21-24)25(26)27/h18-21H,2-17,22H2,1H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZEWVAHWYIHCEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H42O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50166504
Record name p-n-Octadecyloxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50166504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15872-50-1
Record name p-n-Octadecyloxybenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015872501
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-n-Octadecyloxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50166504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture containing methyl 4-octadecyloxybenzoate (30 g) and acetic acid (10 ml) was warmed until a solution was obtained. To this solution was added concentrated sulfuric acid (3 ml), and the mixture heated to slowly distill off the methyl acetate. This distillation was carried out over a period of 40 minutes. The solution was then cooled just below the boiling point and stirred for an additional 30 minutes. The hot reaction mixture was poured onto cold water and the solid filtered and dried. The product was then slurried in methylene chloride (100 ml) then filtered. The solid was recrystallized from 2-butanone to give 4-octadecyloxybenzoic acid (24 g).
Quantity
30 g
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reactant
Reaction Step One
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10 mL
Type
solvent
Reaction Step One
Quantity
3 mL
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reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

This compound was prepared by hydrolysis of methyl 4-dodecyloxybenzoate in a manner analogous to that described above for 4-octadecyloxybenzoic acid.
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Synthesis routes and methods III

Procedure details

This compound was prepared by hydrolysis of methyl 4-docosyloxybenzoate in a manner analogous to that described above for 4-octadecyloxybenzoic acid.
Name
methyl 4-docosyloxybenzoate
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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Synthesis routes and methods IV

Procedure details

The ester 35a (405 mg, 1.0 mmol) was dissolved in 15 ml THF and 50 ml methanol was added. Water (approximately 10 ml) was added until the solution remained cloudy with vigorous stirring, at which time lithium hydroxide monohydrate (840 mg, 20.0 mmol) was added. The reaction mixture was refluxed overnight, acidified with concentrated HCl and cooled. The precipitate was filtered, washed with water and air dried to yield 279 mg (71%) of a white powder.
Name
Quantity
405 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
lithium hydroxide monohydrate
Quantity
840 mg
Type
reactant
Reaction Step Three
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Quantity
0 (± 1) mol
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reactant
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Quantity
10 mL
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Yield
71%

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